![molecular formula C14H18O2 B1142484 (E)-3-p-Tolyl-acrylic acid butyl ester CAS No. 123248-21-5](/img/structure/B1142484.png)
(E)-3-p-Tolyl-acrylic acid butyl ester
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Overview
Description
“(E)-3-p-Tolyl-acrylic acid butyl ester” is an ester. Esters contain a carbonyl group with a second oxygen atom bonded to the carbon atom in the carbonyl group by a single bond . Esters generally have pleasant odours and are often responsible for the characteristic fragrances of fruits and flowers .
Synthesis Analysis
Esters are produced by the reaction of acids with alcohols . For example, the ester ethyl acetate is formed when acetic acid reacts with ethanol . In the presence of an acid catalyst such as concentrated sulfuric acid, esterification occurs when an alcohol and a carboxylic acid are reacted .Molecular Structure Analysis
Esters have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . The structure of esters features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis
Esters can undergo a process called hydrolysis, which is the reaction of an ester with water to produce a carboxylic acid and an alcohol . This reaction can be catalyzed by an acid, such as hydrochloric acid or sulfuric acid .Scientific Research Applications
Polymerization Processes : The use of esters like tert-butyl acrylate in atom transfer radical polymerization (ATRP) to create polymer brushes and copolymers. These materials exhibit stimuli-responsive properties and are applicable in surface coatings and material science (Treat, Ayres, Boyes, & Brittain, 2006).
Environmental Behavior and Toxicity : Studies on the fate, biodegradability, and aquatic toxicity of acrylic esters, including butyl acrylate, highlight their environmental impact. These compounds show varying degrees of soil mobility, biodegradability, and aquatic toxicity, which is crucial for assessing their environmental safety (Staples, Murphy, McLaughlin, Leung, Cascieri, & Farr, 2000).
Thermal Degradation : Research comparing the thermal degradation of ethylene-vinyl acetate and ethylene-butyl acrylate copolymers provides insights into the stability and decomposition products of these materials, which is vital for their application in high-temperature environments (Sultan & Sörvik, 1991).
Synthesis and Application in Reaction Processes : The synthesis of butyl acrylate via esterification in a fixed-bed adsorptive reactor demonstrates its industrial-scale production. This process is essential for the large-scale manufacturing of materials like paints, adhesives, and sealants (Constantino, Pereira, Faria, Ferreira, Loureiro, & Rodrigues, 2015).
Photomechanical Applications : The conversion of tert-butyl esters to other compounds through chemical reactions has been studied for applications in photomechanical organic microcrystals. This research is significant for developing materials that respond to light stimuli (Al‐Kaysi, Zhu, Al-Haidar, Al-Muhannah, El-Boubbou, Hamdan, & Bardeen, 2015).
Nanotechnology and Controlled Release Systems : Studies on glucose- and pH-responsive nanogated ensembles using poly(acrylic acid) brushes derived from butyl acrylate demonstrate the potential of these materials in targeted drug delivery and responsive release systems (Tan, Yang, Wu, Tang, Xiao, Liu, & Zhuo, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
butyl (E)-3-(4-methylphenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-3-4-11-16-14(15)10-9-13-7-5-12(2)6-8-13/h5-10H,3-4,11H2,1-2H3/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZFATWQHNKARJ-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CC1=CC=C(C=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C=C/C1=CC=C(C=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-p-Tolyl-acrylic acid butyl ester |
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